molecular formula C7H8N2O3S B13675661 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone

1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone

Cat. No.: B13675661
M. Wt: 200.22 g/mol
InChI Key: NAYRGDFWBNMBCV-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C7H8N2O3S It is characterized by the presence of a pyrimidine ring substituted with a methylsulfonyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone typically involves the reaction of 2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
  • 2-(methylsulfonyl)-1-pyridin-3-ylethanone
  • 1-(2,4-dihydroxyphenyl)-2-(methylsulfinyl)ethanone

Comparison: 1-(2-(Methylsulfonyl)pyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methylsulfonyl group can enhance its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-(2-methylsulfonylpyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-5(10)6-3-8-7(9-4-6)13(2,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYRGDFWBNMBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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